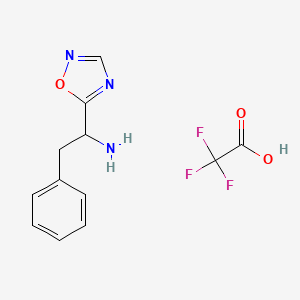

1-(1,2,4-恶二唑-5-基)-2-苯乙胺;三氟乙酸

描述

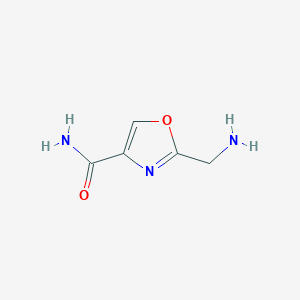

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is a heterocyclic compound with a 1,2,4-oxadiazole ring . This compound is part of a class of compounds that have been synthesized as potential anti-infective agents, with activities against bacteria, viruses, and other pathogens .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the compound , has been a topic of interest in drug discovery due to their versatility . The synthesis involves the creation of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Physical And Chemical Properties Analysis

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is a powder at room temperature . Its IUPAC name is “2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine 2,2,2-trifluoroacetate” and it has a molecular weight of 303.24 .科学研究应用

1,3,4-恶二唑衍生物概述

1,3,4-恶二唑衍生物因其在各种医学领域的广泛治疗潜力而受到认可。这些化合物具有带有吡啶型氮原子的五元芳香环,展示了与多种酶和受体的有效结合,促进了广泛的生物活性。开发基于 1,3,4-恶二唑的衍生物的研究正在蓬勃发展,其驱动力是它们在治疗多种疾病方面的高治疗功效。对 1,3,4-恶二唑化合物的结构化探索揭示了它们在抗癌、抗真菌、抗菌、抗结核、抗炎和抗病毒等方面的显着作用,突出了它们在药物化学中的巨大开发价值 (Verma 等人,2019 年)。

合成和药理学进展

1,3,4-恶二唑和 1,2,4-恶二唑衍生物的合成和药理学进展非常显着,尤其是在通过与生物大分子形成氢键相互作用来增强其药理活性方面。最近的研究突出了这些衍生物的药理活性增强,包括抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌特性。研究的激增突出了恶二唑在众多化合物中的生物活性单元,为有机合成、药物化学和药理学设定了新的轨迹 (Wang 等人,2022 年)。

合成方法和生物学作用

从肼脱水中合成 1,3,4-恶二唑衍生物展示了开发新药种的创新方法。这些衍生物在治疗各种疾病方面至关重要,促使研究人员设计新的合成方法。在过去 15 年中,对 1,3,4-恶二唑衍生物的重视已使其在药物应用方面取得重大进展,突出了它们在新治疗物种发现中的关键作用 (Nayak & Poojary,2019 年)。

1,3,4-恶二唑在药物开发中的应用

1,3,4-恶二唑化合物已巩固了它们在合成药物化学中的地位,用作羧酸、羧酰胺和酯的替代物。它们在聚合物、发光材料和缓蚀剂中的广泛应用突出了它们的用途广泛性。这篇综合综述深入探讨了 1,3,4-恶二唑衍生物的化学反应性和生物学特性,展示了它们的广泛药理活性,如抗病毒、镇痛、抗炎、抗肿瘤和抗寄生虫作用。这突出了 1,3,4-恶二唑核心在开发新的、有效的和毒性较小的药物中的重要性 (Rana、Salahuddin 和 Sahu,2020 年)。

安全和危害

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The 1,2,4-oxadiazole scaffold, which is present in the compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid”, has been identified as a promising structure for the development of new anti-infective agents . Future research may focus on the design of new chemical entities based on this scaffold to act against resistant microorganisms .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole motif have been found to exhibit anti-infective properties . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-κb) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Biochemical Pathways

Given its potential anti-inflammatory properties and its ability to inhibit the nf-κb signaling pathway , it can be inferred that it may affect pathways related to inflammation and immune response.

Result of Action

In terms of the molecular and cellular effects, one study showed that a compound with a similar structure (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative) could significantly inhibit the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . It was also found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .

属性

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.C2HF3O2/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,7,9H,6,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRSDISKBVFRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NO2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)